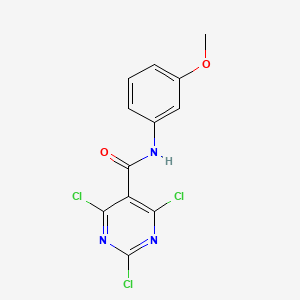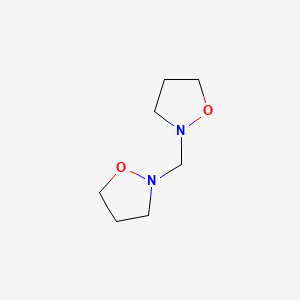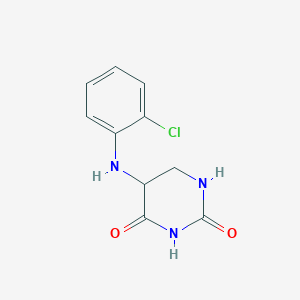![molecular formula C9H10N2O3 B12914125 Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- CAS No. 649558-74-7](/img/structure/B12914125.png)
Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol is an organic compound with the molecular formula C9H10N2O3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol typically involves the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable furan derivative.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using reagents like methyl iodide and sodium methoxide.
Addition of the methanol group: This step involves the reduction of a suitable precursor, such as a furo[2,3-d]pyrimidine aldehyde, using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furo[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)aldehyde or (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)carboxylic acid.
Reduction: Dihydro derivatives of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol.
Substitution: Various substituted furo[2,3-d]pyrimidine derivatives.
科学研究应用
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, triggering signaling pathways that lead to its biological effects.
相似化合物的比较
Similar Compounds
- (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)aldehyde
- (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)carboxylic acid
- Dihydro derivatives of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol
Uniqueness
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups, along with the furo[2,3-d]pyrimidine core, make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
649558-74-7 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)14-8(7)11-9(10-5)13-2/h3,12H,4H2,1-2H3 |
InChI 键 |
ORRHQQRCCJPBPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(OC2=NC(=N1)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12914056.png)


![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)



![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)


